![molecular formula C22H23ClN4O4 B2977599 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide CAS No. 1797954-78-9](/img/structure/B2977599.png)
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide” is a novel small molecule that has been identified as a potential inhibitor of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) . GRK2 and 5 are emerging therapeutic targets for the treatment of cardiovascular disease .
Synthesis Analysis
The synthesis of this compound involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . This modification has displayed potent inhibitory activities toward GRK2 and 5 .Molecular Structure Analysis
The molecular structure of this compound is based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . The structure includes a benzoxazole scaffold, a piperidin-4-yl group, and a pyrazol-4-yl pyridin-2-amine group .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Conformational Analysis
One study explores the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor, highlighting the conformational analysis and development of pharmacophore models for the CB1 receptor ligands. This research provides insights into the steric binding interactions and the potential for antagonist activity based on the unique spatial orientation and electrostatic character of the compound's conformers (Shim et al., 2002).
Antimicrobial Activities
Another study focuses on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, suggesting the utility of these compounds in combating microbial infections. The research outlines the synthesis process and the effectiveness of these compounds against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
EGFR Inhibitors for Anti-Cancer Properties
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors delves into their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. This research elucidates the mechanism behind their anti-cancer properties, showing the stability of the compounds in the thione form and their binding affinity with the EGFR binding pocket, which indicates their potential as anti-cancer agents (Karayel, 2021).
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Research on the role of Orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats explores the effects of various antagonists, including compounds similar to the chemical . This study provides insights into the neurochemical pathways involved in compulsive eating behaviors and suggests potential targets for pharmacological intervention (Piccoli et al., 2012).
Synthesis and Evaluation as Serotonin 4 Receptor Agonist
Another study on the synthesis and evaluation of benzamide derivatives as potent serotonin 4 receptor agonists highlights the chemical modification and testing of compounds for gastrointestinal motility. This research indicates the importance of structural diversity in developing effective agonists for gastrointestinal disorders (Sonda et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(5-chloro-2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-18-7-6-15(23)12-17(18)25-21(29)20(28)24-13-14-8-10-27(11-9-14)22-26-16-4-2-3-5-19(16)31-22/h2-7,12,14H,8-11,13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWMSRRTSECRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.